6-methyl-5-(4-phenylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-5-(4-phenylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one is a compound that belongs to the class of triazine derivatives. Triazine compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound has garnered interest due to its unique structural features and potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-(4-phenylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one typically involves the reaction of 4-phenylpiperazine with a suitable triazine precursor under controlled conditions. One common method involves the use of a solvent such as chloroform and a base like potassium carbonate. The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification processes to achieve the desired product yield and quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-methyl-5-(4-phenylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Industry: The compound’s unique structural features make it useful in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 6-methyl-5-(4-phenylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit the production of nitric oxide and tumor necrosis factor-α in stimulated human microglia cells . Additionally, it has been observed to reduce the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells . These effects are mediated through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate: This compound shares a similar piperazine and triazine structure but differs in its functional groups.
4-phenylpiperazine derivatives: These compounds have the phenylpiperazine moiety but may lack the triazine ring.
Uniqueness
6-methyl-5-(4-phenylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one is unique due to its specific combination of a triazine ring with a phenylpiperazine moiety. This structural arrangement contributes to its distinct pharmacological properties and potential therapeutic applications.
Eigenschaften
IUPAC Name |
6-methyl-5-(4-phenylpiperazin-1-yl)-2H-1,2,4-triazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-11-13(15-14(20)17-16-11)19-9-7-18(8-10-19)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYNIGMJLWNKSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.